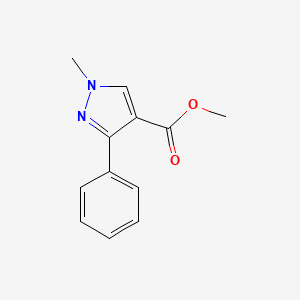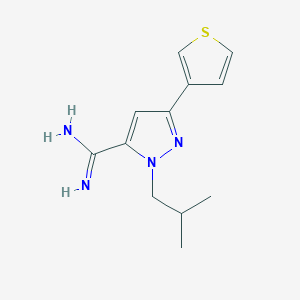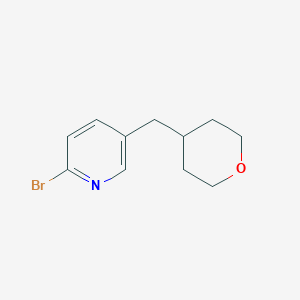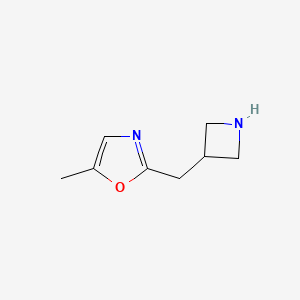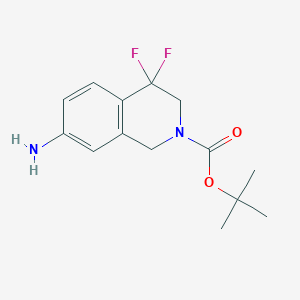![molecular formula C10H14N2OS B13335734 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole](/img/structure/B13335734.png)
2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole: is a chemical compound that features a bicyclic structure with a nitrogen atom and a thiazole ring. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including drug discovery and synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles .
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In synthetic chemistry, 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole serves as a key intermediate in the synthesis of various complex molecules .
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its ability to interact with biological targets . It has been studied for its potential use in developing new therapeutic agents for treating various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials . Its unique properties make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure with a nitrogen atom and have similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring exhibit diverse chemical and biological properties.
Uniqueness: 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole is unique due to its combination of the 8-azabicyclo[3.2.1]octane scaffold and the thiazole ring . This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yloxy)-1,3-thiazole |
InChI |
InChI=1S/C10H14N2OS/c1-2-8-6-9(5-7(1)12-8)13-10-11-3-4-14-10/h3-4,7-9,12H,1-2,5-6H2 |
InChI Key |
WSZMESVHFZZJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



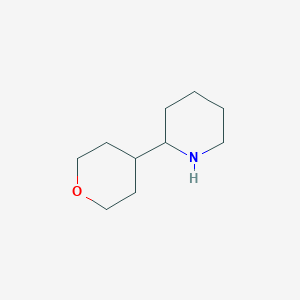
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine](/img/structure/B13335660.png)
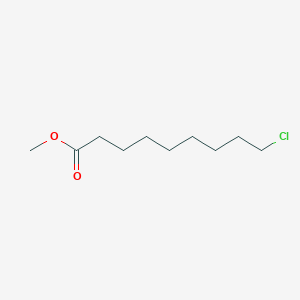
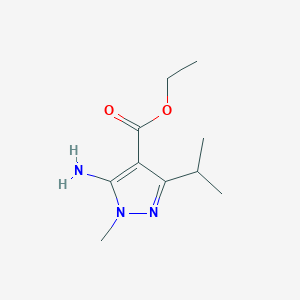
![N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13335677.png)
